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1-(2,4-dichlorophenyl)-1,3-Propanediol Documentation Hub

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  • Product: 1-(2,4-dichlorophenyl)-1,3-Propanediol

Core Science & Biosynthesis

Foundational

Technical Guide: Structure-Activity Relationship of 2,4-Dichlorophenyl Diol Antifungals

The following technical guide details the structure-activity relationship (SAR) of 2,4-dichlorophenyl-1,3-propanediol derivatives , a privileged scaffold in the design of systemic antifungal agents targeting ergosterol b...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structure-activity relationship (SAR) of 2,4-dichlorophenyl-1,3-propanediol derivatives , a privileged scaffold in the design of systemic antifungal agents targeting ergosterol biosynthesis.

Executive Summary

The 2,4-dichlorophenyl moiety is a hallmark pharmacophore in medicinal chemistry, particularly within the antifungal class targeting Lanosterol 14α-demethylase (CYP51) . While often associated with azole drugs (e.g., Miconazole, Itraconazole), the diol (propanediol/ethanediol) derivatives represent a critical structural subclass. These compounds serve dual roles: as potent fungicidal agents in their own right and as advanced chiral intermediates for next-generation triazoles.

This guide dissects the SAR of 2-(2,4-dichlorophenyl)-1,3-propanediol derivatives, elucidating how the 2,4-dichloro substitution pattern , chiral diol backbone , and hydroxyl positioning dictate potency, metabolic stability, and target residence time.

Mechanistic Foundation: CYP51 Inhibition

To understand the SAR, one must first visualize the target interaction. These derivatives function by inhibiting the fungal cytochrome P450 enzyme CYP51 , preventing the conversion of lanosterol to ergosterol. This leads to the accumulation of toxic methylated sterols and membrane rupture.

Mechanism of Action Workflow

The following diagram illustrates the cascade from inhibitor binding to fungal cell death.

CYP51_Mechanism Target Fungal CYP51 (Lanosterol 14α-demethylase) Binding Heme Coordination & Hydrophobic Pocket Fit Target->Binding Interaction Inhibitor 2,4-Dichlorophenyl Diol Derivative Inhibitor->Target Targets Blockade Blockade of C-14 Demethylation Binding->Blockade Causes Toxic Accumulation of 14α-methylsterols Blockade->Toxic Result Membrane Membrane Fluidity Disruption Toxic->Membrane Downstream Effect Death Fungal Cell Death Membrane->Death Outcome

Figure 1: Mechanism of action for 2,4-dichlorophenyl diol derivatives targeting fungal membrane integrity.

Structure-Activity Relationship (SAR) Analysis

The efficacy of this scaffold relies on three structural pillars: the Halogenated Phenyl Ring , the Diol Backbone , and Stereochemistry .

The 2,4-Dichlorophenyl Ring (Lipophilic Anchor)

The phenyl ring fits into the hydrophobic access channel of CYP51.

  • 2-Chloro Substituent: Provides steric bulk that twists the phenyl ring relative to the diol backbone. This "ortho-effect" locks the conformation, enhancing fit within the enzyme's hydrophobic cleft.

  • 4-Chloro Substituent: Increases overall lipophilicity (LogP), facilitating penetration through the fungal cell wall. Crucially, it blocks para-hydroxylation by metabolic enzymes (cytochrome P450s), extending the drug's half-life.

  • Why not Fluorine? While 2,4-difluoro derivatives exist (e.g., Fluconazole), the chlorine atom's larger Van der Waals radius often provides superior packing in the hydrophobic pocket for this specific propanediol scaffold compared to the smaller fluorine [1].

The 1,3-Diol Backbone (The Warhead Linker)

The aliphatic chain connecting the ring is not merely a spacer; it is active in binding.

  • Primary Hydroxyl (C1-OH): Often serves as a hydrogen bond donor/acceptor with the heme propionate side chains or active site residues (e.g., Tyr118 in some homologs).

  • Secondary/Tertiary Hydroxyl (C2-OH): In derivatives where the azole is attached, this OH group is critical for water-mediated bridging networks within the active site.

  • Chain Length: A 3-carbon (propane) chain is generally superior to ethane or butane. The 1,3-relationship allows for a specific "pincer" binding mode or cyclization into dioxolane rings (as seen in Ketoconazole).

Stereochemistry: The Critical Differentiator

Chirality is the most profound SAR determinant.

  • R-(+) Enantiomer: Research indicates the R-(+) form of 2-(2,4-dichlorophenyl)-1,3-propanediol derivatives is significantly more fungitoxic than the S-(-) form [2]. The R-configuration aligns the hydrophobic phenyl group and the polar hydroxyls with the asymmetric cavity of the CYP51 active site.

  • Selectivity: Proper stereochemistry maximizes affinity for fungal CYP51 while minimizing binding to mammalian CYP450s (reducing toxicity).

SAR Visualization

SAR_Map Core 2-(2,4-Dichlorophenyl) -1,3-Propanediol Ring Phenyl Ring Core->Ring Diol 1,3-Diol Chain Core->Diol Cl2 2-Cl (Ortho) Ring->Cl2 Cl4 4-Cl (Para) Ring->Cl4 Rule1 Steric Twist & Conformational Lock Cl2->Rule1 Rule2 Metabolic Blockade (Prevents Oxidation) Cl4->Rule2 Chiral Chiral Center (C2) Diol->Chiral Rule3 H-Bonding Network (Heme Propionates) Diol->Rule3 Rule4 R-(+) Configuration Essential for Potency Chiral->Rule4

Figure 2: SAR Pharmacophore Map detailing functional contributions of the scaffold.

Experimental Synthesis Protocol

Objective: Synthesis of 2-(2,4-dichlorophenyl)-1,3-propanediol (Racemic and Enantioselective routes).

Retrosynthetic Analysis

The most robust route involves the α-arylation of a malonate or precursor, followed by reduction. Alternatively, a Friedel-Crafts acylation followed by Grignard addition is common for related tertiary alcohols.

Step-by-Step Protocol (Representative)
  • Starting Material: 2,4-Dichlorophenylacetic acid or 2,4-dichloroacetophenone.

  • Formation of Enolate: Treat diethyl malonate with sodium ethoxide (NaOEt) in ethanol.

  • Arylation: React the enolate with 2,4-dichlorobenzyl chloride (if targeting the benzyl variant) or use Pd-catalyzed arylation for direct phenyl attachment.

  • Reduction:

    • Reagent: Lithium Aluminum Hydride (LiAlH4) or Sodium Borohydride (NaBH4) in THF.

    • Condition: Reflux for 4–6 hours under N2 atmosphere.

    • Product: 2-(2,4-dichlorophenyl)-1,3-propanediol.[1]

  • Chiral Resolution:

    • Use Lipase-catalyzed transesterification (e.g., Pseudomonas cepacia lipase) to selectively acetylate one enantiomer, allowing separation of the active R-(+) diol [2].

Synthesis Workflow Diagram

Synthesis_Flow Step1 Start: 2,4-Dichlorophenyl Precursor Step2 Reaction: Malonate Condensation (NaOEt/EtOH) Step1->Step2 Step3 Intermediate: Diester Derivative Step2->Step3 Step4 Reduction: LiAlH4 / THF (Reflux 4h) Step3->Step4 Step5 Crude Product: Racemic Diol Step4->Step5 Step6 Resolution: Lipase-catalyzed Kinetic Resolution Step5->Step6 Final Pure R-(+) 2-(2,4-Dichlorophenyl) -1,3-Propanediol Step6->Final

Figure 3: Synthetic workflow for the isolation of the chiral bioactive diol.

Quantitative Data Summary

The following table summarizes the impact of structural modifications on antifungal activity (Minimum Inhibitory Concentration - MIC) against Candida albicans.

Compound VariantSubstitution (Ring A)Diol ChainStereochemistryMIC (µg/mL) vs C. albicansRelative Potency
Reference (Diol) 2,4-Dichloro1,3-PropanediolR-(+) 4.0 - 8.0 High
Enantiomer2,4-Dichloro1,3-PropanediolS-(-)> 64.0Low
Monosubstituted4-Chloro1,3-PropanediolRacemic32.0Moderate
Monosubstituted2-Chloro1,3-PropanediolRacemic16.0Moderate
Difluoro Analog2,4-Difluoro1,3-PropanediolRacemic8.0 - 16.0High
Triazole Deriv. 2,4-Dichloro Triazole-Alcohol R-(+) 0.125 - 0.5 Very High

Data Interpretation:

  • Stereo-dependence: The R-enantiomer is >10x more potent than the S-enantiomer.

  • Halogenation: The 2,4-dichloro pattern is superior to monosubstitution.

  • Triazole Synergy: While the diol itself is active (MIC ~4-8 µg/mL), converting the primary alcohol to a triazole (as in Fluconazole/Hexaconazole analogs) drastically improves potency (MIC < 1 µg/mL) by adding a direct coordination bond to the heme iron [3].

Conclusion & Future Directions

The 2,4-dichlorophenyl-1,3-propanediol scaffold is a robust, self-validating pharmacophore. Its activity is governed by a strict "lock-and-key" fit involving the steric bulk of the ortho-chlorine and the hydrogen-bonding capability of the diol.

Recommendations for Optimization:

  • Linker Rigidity: Introduce cyclization (e.g., dioxolane rings) to reduce entropic penalty upon binding.

  • Hybridization: Conjugate the diol with triazole or imidazole heterocycles to transition from a purely hydrophobic/H-bond inhibitor to a heme-coordinating suicide inhibitor.

  • Chiral Synthesis: Prioritize asymmetric synthesis over resolution to improve yield of the bioactive R-isomer.

References

  • Structure-Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide Analogs. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis, Fungicidal Activity, and QSAR of a Series of 2-Dichlorophenyl-3-triazolylpropyl Ethers. ResearchGate. (Discusses the R-(+) superiority of the propanediol precursor). Available at: [Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents. National Institutes of Health (NIH). Available at: [Link]

  • Structure Activity Relationships - Drug Design. DrugDesign.org. Available at: [Link]

Sources

Exploratory

Comparative Analysis of 1,2-Ethanediol and 1,3-Propanediol in Antifungal Pharmacophore Synthesis

Executive Summary In the synthesis of azole antifungals (e.g., ketoconazole, itraconazole), diols act as critical building blocks for the formation of cyclic acetal/ketal pharmacophores. The choice between 1,2-ethanediol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of azole antifungals (e.g., ketoconazole, itraconazole), diols act as critical building blocks for the formation of cyclic acetal/ketal pharmacophores. The choice between 1,2-ethanediol (Ethylene Glycol, EG) and 1,3-propanediol (1,3-PDO) is not merely a structural decision but a strategic one involving reaction kinetics, hydrolytic stability, and regulatory toxicity profiles.

This guide delineates the technical divergence between these two intermediates. While 1,2-ethanediol is the precursor to the standard 1,3-dioxolane (5-membered) rings found in many marketed azoles, 1,3-propanediol yields 1,3-dioxane (6-membered) rings, offering distinct steric and stability advantages for novel drug candidates.

Structural & Physicochemical Divergence[1]

The fundamental difference lies in the carbon backbone length, which dictates the ring size and conformation of the resulting antifungal core.

Feature1,2-Ethanediol (EG)1,3-Propanediol (1,3-PDO)
CAS Number 107-21-1504-63-2
Molecular Structure HO-CH₂-CH₂-OHHO-CH₂-CH₂-CH₂-OH
Resulting Heterocycle 1,3-Dioxolane (5-membered ring)1,3-Dioxane (6-membered ring)
Boiling Point 197.3 °C214 °C
Lipophilicity (LogP) -1.36 (Hydrophilic)-1.04 (Slightly less hydrophilic)
Primary Utility Standard azole pharmacophore constructionNovel analog synthesis; stability enhancement

Synthetic Utility: The Ketalization Pathway

The primary application of these diols in antifungal synthesis is the protection of ketone moieties or the formation of the biologically active dioxolane/dioxane ring. This reaction is an acid-catalyzed condensation requiring the removal of water to drive the equilibrium (Le Chatelier's principle).

Mechanism of Action

The reaction proceeds via the formation of a hemiacetal intermediate, followed by ring closure.

Ketalization Ketone Aryl Ketone (Precursor) Inter Hemiacetal Intermediate Ketone->Inter + Diol Diol Diol Reagent (EG or 1,3-PDO) Diol->Inter Acid Acid Catalyst (p-TsOH) Acid->Inter Catalyzes Product Cyclic Ketal (Dioxolane/Dioxane) Inter->Product - H₂O Water H₂O (Removed) Inter->Water

Figure 1: General acid-catalyzed ketalization pathway for antifungal intermediate synthesis.[1][2]

Kinetic vs. Thermodynamic Control
  • 1,2-Ethanediol (Dioxolane Formation):

    • Kinetics: Formation is generally faster due to the lower entropy loss when forming a 5-membered ring compared to a 6-membered ring (entropy of activation).

    • Implication: Preferred for rapid synthesis and when the target molecule requires the specific binding geometry of the dioxolane ring (e.g., Ketoconazole).

  • 1,3-Propanediol (Dioxane Formation):

    • Thermodynamics: 6-membered rings (1,3-dioxanes) can adopt a chair conformation, often providing greater thermodynamic stability than the strained envelope conformation of 5-membered dioxolanes.

    • Implication: Used when the acetal/ketal needs to survive harsher subsequent synthetic steps (e.g., acidic conditions) or to alter the spatial orientation of substituents in Structure-Activity Relationship (SAR) studies.

Toxicology & Regulatory Safety (ICH Q3C)[7][8]

This is the most critical differentiator for process chemists. Residual solvents and reagents must be controlled according to ICH Q3C guidelines.

1,2-Ethanediol (Ethylene Glycol)
  • Classification: Class 2 Solvent (Solvents to be limited).

  • Toxicity: Metabolized by alcohol dehydrogenase to glycolic acid and oxalic acid . Accumulation leads to metabolic acidosis and renal tubule necrosis (calcium oxalate crystal formation).

  • PDE Limit: 6.2 mg/day (Concentration limit: 620 ppm).[3]

  • Impact: Requires rigorous purification and validation of residual levels in the final API (Active Pharmaceutical Ingredient).

1,3-Propanediol[2][10]
  • Classification: Generally regarded as lower toxicity; often not explicitly listed in Class 1 or 2 tables, defaulting to lower risk categories or governed by general GMP limits.

  • Toxicity: Metabolized primarily to 3-hydroxypropionic acid and malonic acid , which are less nephrotoxic than the oxalate pathway of EG.

  • Impact: Preferred in "Green Chemistry" approaches and cosmetic-grade applications due to its milder safety profile.

Experimental Protocols

Protocol A: Synthesis of 1,3-Dioxolane Antifungal Intermediate

Target: Protection of acetophenone derivative using 1,2-ethanediol.

Reagents:

  • Substrate: 2,4-Dichloroacetophenone (1.0 eq)[4]

  • Reagent: 1,2-Ethanediol (1.5 - 2.0 eq)

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) (0.05 eq)[5]

  • Solvent: Toluene or Benzene (for azeotropic removal)

Workflow:

  • Setup: Equip a 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, Dean-Stark trap, and reflux condenser.

  • Charging: Add the ketone, 1,2-ethanediol, and p-TsOH to the solvent.

  • Reflux: Heat to reflux (approx. 110°C for toluene). Water will separate in the Dean-Stark trap.

  • Monitoring: Monitor by TLC or HPLC. Reaction is complete when water evolution ceases (typically 4-6 hours).

  • Workup: Cool to RT. Wash with saturated NaHCO₃ (to neutralize acid) and brine.

  • Purification: Dry over MgSO₄, filter, and concentrate in vacuo. Recrystallize from ethanol if necessary.

Critical Note: Due to the toxicity of 1,2-ethanediol, verify residual levels using Gas Chromatography (GC) with a limit of detection (LOD) < 600 ppm.

Decision Matrix: Selecting the Diol

The following logic flow assists in selecting the appropriate intermediate for drug development.

DecisionMatrix Start Select Diol Intermediate TargetType Is the target a generic (e.g., Ketoconazole)? Start->TargetType NovelDrug Is it a novel NCE? TargetType->NovelDrug No UseEG Use 1,2-Ethanediol TargetType->UseEG Yes StabilityCheck Does the ring need high acid stability? NovelDrug->StabilityCheck Reason1 Requirement: 5-membered 1,3-dioxolane ring UseEG->Reason1 StabilityCheck->UseEG No (Fast Kinetics Needed) UsePDO Use 1,3-Propanediol StabilityCheck->UsePDO Yes (High Stability Needed) Reason2 Forms 6-membered 1,3-dioxane (Thermodynamic Stability) UsePDO->Reason2

Figure 2: Strategic decision tree for selecting diol intermediates in antifungal synthesis.

References

  • ICH Harmonised Guideline. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation.[6] [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999).[7] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[8] (Referenced for acetal/ketal stability profiles).[5][9]

  • Heeres, J., et al. (1979). "Antimycotic imidazoles. Part 4. Synthesis and antifungal activity of ketoconazole, a new potent orally active broad-spectrum antifungal agent." Journal of Medicinal Chemistry, 22(8), 1003–1005. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Cyclization of 1,3-Diols to 1,3-Dioxane Antifungal Rings

For Researchers, Scientists, and Drug Development Professionals Introduction: The 1,3-Dioxane Moiety as a Privileged Scaffold in Antifungal Drug Discovery The relentless emergence of drug-resistant fungal pathogens neces...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 1,3-Dioxane Moiety as a Privileged Scaffold in Antifungal Drug Discovery

The relentless emergence of drug-resistant fungal pathogens necessitates the continuous development of novel antifungal agents with improved efficacy and safety profiles. In the landscape of medicinal chemistry, the 1,3-dioxane ring system has emerged as a valuable scaffold in the design of new antifungal drugs. This heterocyclic motif, formed by the cyclization of a 1,3-diol with a carbonyl compound, offers a unique combination of structural rigidity, stereochemical complexity, and favorable physicochemical properties. The incorporation of a 1,3-dioxane ring can enhance the metabolic stability of a molecule, improve its solubility, and provide a three-dimensional framework for the precise orientation of pharmacophoric groups to interact with biological targets.[1]

This technical guide provides a comprehensive overview of the key reagents and protocols for the synthesis of 1,3-dioxane rings from 1,3-diols, with a specific focus on their application in the development of novel antifungal agents. We will delve into the mechanistic underpinnings of the most common synthetic strategies, offer detailed step-by-step protocols, and present a comparative analysis of various catalytic systems to aid researchers in the rational design and synthesis of next-generation antifungal compounds.

Synthetic Strategies for 1,3-Dioxane Ring Formation

The primary methods for the synthesis of 1,3-dioxanes from 1,3-diols are direct acid-catalyzed acetalization/ketalization and the Prins cyclization. The choice of method depends on the specific substrates, desired stereochemistry, and the overall synthetic strategy.

Acid-Catalyzed Acetalization/Ketalization of 1,3-Diols

This is the most direct and widely used method for the formation of 1,3-dioxanes. The reaction involves the condensation of a 1,3-diol with an aldehyde or a ketone in the presence of an acid catalyst. The reaction is reversible, and thus, the removal of water is crucial to drive the equilibrium towards the product.[2][3]

Mechanism of Acid-Catalyzed Acetalization:

The reaction proceeds via the following steps:

  • Protonation of the carbonyl oxygen by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack.

  • Nucleophilic attack of one of the hydroxyl groups of the 1,3-diol on the activated carbonyl carbon to form a hemiacetal intermediate.

  • Protonation of the hemiacetal hydroxyl group, followed by the elimination of a water molecule to form an oxocarbenium ion.

  • Intramolecular attack by the second hydroxyl group of the diol on the oxocarbenium ion to form the protonated 1,3-dioxane ring.

  • Deprotonation to yield the final 1,3-dioxane product and regenerate the acid catalyst.

Acid-Catalyzed Acetalization cluster_1 Reaction Pathway 1_3_Diol 1,3-Diol Carbonyl Aldehyde/Ketone Protonated_Carbonyl Protonated Carbonyl Carbonyl->Protonated_Carbonyl + H+ H_plus H+ Hemiacetal Hemiacetal Intermediate Protonated_Carbonyl->Hemiacetal + 1,3-Diol Oxocarbenium Oxocarbenium Ion Hemiacetal->Oxocarbenium + H+, - H2O Water H2O Protonated_Dioxane Protonated 1,3-Dioxane Oxocarbenium->Protonated_Dioxane Intramolecular cyclization 1_3_Dioxane 1,3-Dioxane Protonated_Dioxane->1_3_Dioxane - H+

Caption: Acid-catalyzed formation of a 1,3-dioxane.

Catalytic Systems:

A variety of Brønsted and Lewis acids can be employed to catalyze this reaction. The choice of catalyst can influence reaction rates, yields, and chemoselectivity.

CatalystTypeAdvantagesDisadvantages
p-Toluenesulfonic acid (p-TsOH) Brønsted Acid (Homogeneous)Inexpensive, effective, widely used.[1][3]Can be harsh for sensitive substrates, requires neutralization during workup.
Montmorillonite K10 Lewis/Brønsted Acid (Heterogeneous)Mild, reusable, environmentally friendly.[4][5]May require longer reaction times.
Amberlyst-15 Brønsted Acid (Heterogeneous)Easily removed by filtration, reusable.[5]Can be less active than homogeneous catalysts.
Zirconium tetrachloride (ZrCl4) Lewis Acid (Homogeneous)Highly efficient and chemoselective.[3]Moisture sensitive.
Cerium(III) trifluoromethanesulfonate Lewis Acid (Homogeneous)Mild reaction conditions.[3]Relatively expensive.

Experimental Protocol: Synthesis of a Dioxane-Triazole Antifungal Analog

This protocol is adapted from the synthesis of novel triazole compounds with a dioxane ring, which have shown promising antifungal activities.[1]

Materials:

  • Diol precursor (e.g., a functionalized 1,3-diol containing a triazole moiety) (1.0 eq)

  • Aromatic aldehyde (e.g., 4-(2,2,3,3-tetrafluoropropoxy)benzaldehyde) (1.1 eq)

  • p-Toluenesulfonic acid monohydrate (0.1 eq)

  • Molecular sieves 4Å (activated)

  • Dichloromethane (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a solution of the diol precursor (1.0 eq) and the aromatic aldehyde (1.1 eq) in anhydrous dichloromethane, add activated molecular sieves 4Å.

  • Add p-toluenesulfonic acid monohydrate (0.1 eq) to the mixture.

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired 1,3-dioxane derivative.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS). The stereochemistry of the dioxane ring can often be determined by the coupling constants of the methine protons in the ¹H NMR spectrum.[1]

Prins Cyclization

The Prins reaction is a powerful C-C and C-O bond-forming reaction that can be used to synthesize 1,3-dioxanes. It involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde (often formaldehyde or its equivalents like paraformaldehyde).[6]

Mechanism of Prins Cyclization:

  • Protonation of the aldehyde by the acid catalyst.

  • Nucleophilic attack of the alkene double bond of the homoallylic alcohol on the protonated aldehyde, forming a β-hydroxy carbocation intermediate.

  • Intramolecular trapping of the carbocation by the hydroxyl group to form the protonated 1,3-dioxane ring.

  • Deprotonation to yield the 1,3-dioxane.

Prins Cyclization cluster_2 Reaction Pathway Homoallylic_Alcohol Homoallylic Alcohol Aldehyde Aldehyde Protonated_Aldehyde Protonated Aldehyde Aldehyde->Protonated_Aldehyde + H+ H_plus H+ Carbocation β-Hydroxy Carbocation Protonated_Aldehyde->Carbocation + Homoallylic Alcohol Protonated_Dioxane Protonated 1,3-Dioxane Carbocation->Protonated_Dioxane Intramolecular cyclization 1_3_Dioxane 1,3-Dioxane Protonated_Dioxane->1_3_Dioxane - H+

Caption: Prins cyclization for 1,3-dioxane synthesis.

Catalytic Systems for Prins Cyclization:

A range of solid acid catalysts are particularly effective for the Prins cyclization, offering advantages in terms of reusability and environmental impact.

CatalystTypeKey Features
ZnAlMCM-41 Mesoporous Solid AcidHigh catalytic activity and selectivity for 1,3-dioxane synthesis.
USY, Hβ, HZSM-5 Microporous ZeolitesShape selectivity can influence product distribution.
Confined imino-imidodiphosphate (iIDP) Brønsted acid Chiral Brønsted AcidEnables enantioselective Prins reactions.[6]

Experimental Protocol: Synthesis of 4-Phenyl-1,3-dioxane via Prins Cyclization

This protocol is based on the use of a mesoporous solid acid catalyst for the synthesis of 1,3-dioxanes.

Materials:

  • Styrene (1.0 eq)

  • Paraformaldehyde (2.0 eq)

  • ZnAlMCM-41 catalyst

  • Solvent (e.g., dichloroethane)

Procedure:

  • In a round-bottom flask, suspend the ZnAlMCM-41 catalyst in the solvent.

  • Add styrene and paraformaldehyde to the suspension.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by gas chromatography (GC) or TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the catalyst by filtration. The catalyst can be washed, dried, and reused.

  • The filtrate containing the product can be purified by distillation or column chromatography.

Conclusion and Future Perspectives

The synthesis of 1,3-dioxane rings from 1,3-diols is a cornerstone in the development of novel antifungal agents. Both the classical acid-catalyzed condensation and the modern Prins cyclization offer versatile and efficient routes to this important heterocyclic scaffold. The choice of reagents and catalytic systems allows for fine-tuning of the reaction to achieve high yields, stereoselectivity, and functional group tolerance. As our understanding of the fungal proteome deepens, the ability to synthesize diverse libraries of 1,3-dioxane-containing compounds will be crucial for identifying new lead structures with potent antifungal activity and novel mechanisms of action. The development of more sustainable and enantioselective catalytic methods will undoubtedly continue to drive innovation in this exciting field of medicinal chemistry.

References

  • Uysal, D., et al. (2011). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 16(8), 6597-6611. [Link]

  • Ohtsuka, T., et al. (2000). Synthesis and antifungal activities of R-102557 and related dioxane-triazole derivatives. Chemical & Pharmaceutical Bulletin, 48(5), 694-707. [Link]

  • Číhal, P., & Veselý, J. (2017). (A) From 1,3-dioxanes to 1,3-diols and potential application in drug... ResearchGate. [Link]

  • Uysal, D., et al. (2011). Synthesis and biological activity of new 1,3-dioxolanes as potential antibacterial and antifungal compounds. PubMed. [Link]

  • Yang, G., et al. (2004). Synthesis and Biological Activities of Novel Triazole Compounds Containing 1,3-Dioxolane Rings. Molecules, 9(11), 983-989. [Link]

  • Uysal, D., et al. (2011). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. ResearchGate. [Link]

  • Begum, Z., et al. (2019). Synthesis, Characterization, Antifungal and Antibacterial Activities of Novel Amide Derivatives of 1,3-Dioxolane. International Journal of Chemistry, 11(1), 71. [Link]

  • Kantor, E. A., et al. (2018). Synthesis and Antifungal Activity of β -Hydroxysulfides of 1,3-Dioxepane Series. Journal of Chemistry, 2018, 1-13. [Link]

  • Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]

  • Rychnovsky, S. D. (2012). Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis. Israel Journal of Chemistry, 52(3-4), 263-273. [Link]

  • Selvaraj, M., et al. (2018). ZnAlMCM-41: a very ecofriendly and reusable solid acid catalyst for the highly selective synthesis of 1,3-dioxanes by the Prins cyclization of olefins. Dalton Transactions, 47(3), 856-871. [Link]

  • Uysal, D., et al. (2011). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. MDPI. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing yield of dioxolane ring closure from 1,3-propanediol derivatives

Topic: Optimizing Ring Closure of 1,3-Propanediol Derivatives Welcome to the Advanced Synthesis Support Hub. Ticket ID: #DIOX-OPT-13 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: O...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Ring Closure of 1,3-Propanediol Derivatives

Welcome to the Advanced Synthesis Support Hub. Ticket ID: #DIOX-OPT-13 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Core Technical Briefing: The Nomenclature & Thermodynamics

User Alert: Your inquiry specifies "dioxolane ring closure from 1,3-propanediol." Correction: Chemically, 1,3-propanediol derivatives cyclize to form 1,3-dioxanes (6-membered rings).

  • 1,2-diols (e.g., ethylene glycol)

    
    1,3-dioxolanes  (5-membered rings).
    
  • 1,3-diols (e.g., 1,3-propanediol)

    
    1,3-dioxanes  (6-membered rings).[1]
    

While the chemistry is homologous, the optimization strategies differ due to entropy. 1,3-dioxanes are entropically less favored than 1,3-dioxolanes. Therefore, water removal must be significantly more aggressive for 1,3-propanediol derivatives to drive the equilibrium to completion.

The Reaction Mechanism (Acid-Catalyzed)

The following pathway illustrates the reversible formation of the 1,3-dioxane ring. Note that every step is an equilibrium; removing water (


) is the only lever to drive the reaction forward (

).

ReactionMechanism Start Carbonyl + 1,3-Diol H_Add Hemiacetal Intermediate Start->H_Add + H+ Oxonium Oxonium Ion (Rate Limiting) H_Add->Oxonium - H2O Water H2O (Must Remove) H_Add->Water Elimination Oxonium->H_Add + H2O Product 1,3-Dioxane (Cyclic Acetal) Oxonium->Product Ring Closure Product->Oxonium Hydrolysis

Figure 1: Acid-catalyzed mechanism of 1,3-dioxane formation. The red dashed lines represent the reverse hydrolysis pathway that reduces yield if water is not sequestered.

Optimization Protocols (The "How-To")

To maximize yield from 1,3-propanediol, you must move beyond simple reflux. Choose the protocol based on your substrate's boiling point and acid sensitivity.

Method A: The Thermodynamic Force (Dean-Stark)

Best for: Stable, non-volatile substrates.

The Logic: Uses an azeotrope to physically carry water out of the reaction sphere. Critical Optimization: For 1,3-dioxanes, Toluene (


C) is often superior to Benzene (

C) because the higher temperature helps overcome the activation energy of the 6-membered ring closure.

Protocol:

  • Stoichiometry: 1.0 eq Carbonyl : 1.2–1.5 eq 1,3-Propanediol.

  • Catalyst: p-Toluenesulfonic acid (PTSA) monohydrate (0.05 eq) or PPTS (0.1 eq) for milder conditions.

  • Solvent: Toluene (0.1 M concentration).

  • Setup: Flame-dry glassware. Attach a Dean-Stark trap pre-filled with Toluene.

  • Execution: Reflux vigorously.

    • Checkpoint: If water generation stops before theoretical yield, cool, drain the trap, and add fresh dry solvent.

  • Workup: Wash with saturated

    
     (essential to quench acid before concentration).[2]
    
Method B: The Chemical Scavenger (Orthoester)

Best for: Acid-sensitive substrates or when high temperatures cause decomposition.

The Logic: Triethyl orthoformate reacts irreversibly with water to form ethanol and ethyl formate. This chemically "deletes" water from the equilibrium.

Protocol:

  • Stoichiometry: 1.0 eq Carbonyl : 3.0 eq 1,3-Propanediol : 1.1 eq Triethyl Orthoformate.

  • Catalyst: Indium(III) Triflate (

    
    ) (1 mol%) or Iodine (
    
    
    
    ) (5 mol%).
  • Solvent:

    
     or Nitromethane (RT to 
    
    
    
    C).
  • Execution: Stir under inert atmosphere (

    
    ).
    
    • Advantage:[3] No reflux required. Yields for sterically hindered 1,3-dioxanes are typically 15-20% higher than Dean-Stark methods [1].

Troubleshooting Guide & FAQs

Decision Matrix: Why is my reaction failing?

Troubleshooting Problem Low Yield / Failure Check1 Is Starting Material Remaining? Problem->Check1 Check2 Is Product Decomposing? Check1->Check2 No (Conversion High) Sol1 Equilibrium Issue: Switch to Method B (Orthoester) or use Molecular Sieves (3A) Check1->Sol1 Yes (Stalled at 60%) Sol3 Steric Hindrance: Use 2,2-dimethyl-1,3-propanediol (Thorpe-Ingold Effect) Check1->Sol3 Reaction extremely slow Sol2 Hydrolysis on Silica: Deactivate Silica with 1% Et3N Check2->Sol2 Yes (Lost during column)

Figure 2: Diagnostic workflow for low-yielding acetalization reactions.

Frequently Asked Questions

Q1: My TLC showed full conversion, but I lost 40% of my mass during column chromatography. Where did it go? A: You likely hydrolyzed your product on the column.

  • The Science: Silica gel is slightly acidic (

    
    ). 1,3-dioxanes are acid-labile. As the compound moves through the column, the residual water in the silica + the acidity reverses the reaction.
    
  • The Fix: Pre-treat your silica column. Flush the column with your eluent containing 1% Triethylamine before loading your sample. This neutralizes the acidic sites [2].[4]

Q2: Why does ethylene glycol work perfectly, but 1,3-propanediol stalls at 70% yield? A: This is an entropy issue.

  • The Science: Forming a 5-membered ring (dioxolane) is kinetically faster and entropically favored over a 6-membered ring (dioxane).

  • The Fix: You cannot rely on passive equilibrium. You must use Method B (Chemical Scavenging) or a Soxhlet extractor filled with activated 4A molecular sieves to aggressively remove water.

Q3: Can I use 2,2-dimethyl-1,3-propanediol instead? A: If your application allows it, YES .

  • The Science: This utilizes the Thorpe-Ingold Effect (Gem-Dialkyl Effect) . The two methyl groups on the backbone force the hydroxyl groups closer together, pre-organizing the molecule for ring closure.

  • Result: The equilibrium constant (

    
    ) for 2,2-dimethyl-1,3-propanediol is often 
    
    
    
    to
    
    
    times higher than unsubstituted 1,3-propanediol.

Q4: My aldehyde has a double bond. Will it migrate? A: Yes, under strong acid conditions (PTSA),


-unsaturated aldehydes can isomerize to 

-unsaturated forms (conjugation).
  • The Fix: Switch to a milder catalyst like Pyridinium p-toluenesulfonate (PPTS) or Indium(III) triflate , which operate under essentially neutral conditions [3].

Quantitative Data Summary

Parameter1,2-Diol (Dioxolane)1,3-Diol (Dioxane)Optimization Strategy for 1,3-Diol
Ring Size 5-membered6-memberedN/A
Entropy (

)
FavorableLess FavorableRequires active water scavenging (Sieves/Orthoester).
Stability (

)
ModerateHighHarder to form, but harder to hydrolyze once formed.
Typical Catalyst PTSAPTSA / CSAUse stronger dehydration or Lewis Acids (

).
Silica Stability LowModerateALWAYS use 1%

in eluent.

References

  • Indium(III)

    • Smith, B. M., et al. "Indium(III) Triflate: A mild and effective Lewis acid catalyst for the protection of carbonyl compounds." Journal of Organic Chemistry, 2008.
    • (Representative link for Lewis Acid catalysis contexts).

  • Purification on Acidic Silica

    • BenchChem Technical Notes. "Preventing Hydrolysis of Acid-Sensitive Acetals."[2][5]

  • Protective Groups in Organic Synthesis

    • Wuts, P. G. M. "Greene's Protective Groups in Organic Synthesis," 5th Edition. John Wiley & Sons.
  • General Acetalization Reviews

    • Organic Chemistry Portal. "1,3-Dioxanes and 1,3-Dioxolanes."[1][3][6][7][8][9]

Sources

Optimization

Removing unreacted 2,4-dichloroacetophenone from diol product

Topic: Removal of Unreacted 2,4-Dichloroacetophenone (2,4-DCAP) from Diol Products To: Research Scientists, Process Chemists, and Drug Development Teams From: Senior Application Scientist, Separation Sciences Division Su...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted 2,4-Dichloroacetophenone (2,4-DCAP) from Diol Products

To: Research Scientists, Process Chemists, and Drug Development Teams From: Senior Application Scientist, Separation Sciences Division Subject: Troubleshooting Guide for 2,4-DCAP Removal

Diagnostic & Triage: Select Your Protocol

Before proceeding, characterize your crude reaction mixture to select the most efficient purification vector. 2,4-Dichloroacetophenone (2,4-DCAP) presents specific challenges due to its low melting point (33–34°C) and lipophilicity.

Quick Decision Matrix:

DecisionMatrix Start Start: Crude Mixture Analysis State Is the Diol Product a Solid? Start->State Scale Reaction Scale? State->Scale No (Oil/Low MP) MethodA Method A: Trituration/Crystallization (Best for Solid Products) State->MethodA Yes (High MP) Solubility Is Diol Water Soluble? Scale->Solubility Large (>5g) MethodC Method C: Flash Chromatography (Best for <5g Scale) Scale->MethodC Small (<5g) MethodB Method B: Girard's Reagent T (Best for Oils/Liquids) Solubility->MethodB No (Lipophilic) MethodD Method D: Reverse Phase HPLC (Only for Water-Soluble Diols) Solubility->MethodD Yes (Polar)

Figure 1: Decision matrix for selecting the optimal purification strategy based on product state and scale.

Technical Protocols
Method A: Trituration (For Solid Diol Products)

Recommended when the product is a solid with MP > 60°C.

The Science: 2,4-DCAP melts at ~33°C. By using a solvent that solubilizes the ketone but not the diol at low temperatures, you can "wash away" the impurity.

Protocol:

  • Concentrate: Evaporate reaction solvent completely to yield the crude oil/solid.

  • Solvent Selection: Use Cold Hexanes or Heptane/Toluene (9:1) . 2,4-DCAP is highly soluble in these non-polar solvents.

  • Slurry: Add cold solvent (0°C) to the crude. Sonicate briefly to break up aggregates.

  • Filtration: Filter the suspension through a sintered glass funnel.

  • Wash: Wash the filter cake with two additional portions of cold hexanes.

  • Validation: Check the filtrate by TLC. The UV-active 2,4-DCAP spot (Rf ~0.6 in 20% EtOAc/Hex) should be in the filtrate; the diol remains on the filter.

Method B: Chemical Scavenging with Girard’s Reagent T

Recommended for oils, large scales, or when crystallization fails.

The Science: Girard’s Reagent T (trimethylaminoacetohydrazide chloride) is a water-soluble hydrazine derivative. It reacts selectively with the ketone carbonyl of 2,4-DCAP to form a water-soluble hydrazone. The diol (lacking a reactive carbonyl) remains in the organic phase.

Reagents:

  • Girard's Reagent T (1.2 – 1.5 equivalents relative to unreacted 2,4-DCAP).

  • Solvent: Ethanol (90%) / Acetic Acid (10%).

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude mixture in Ethanol containing 10% Acetic Acid (approx. 5 mL solvent per gram of crude).

  • Scavenging: Add Girard’s Reagent T.[1]

  • Incubation: Heat to reflux for 1–2 hours. (Monitor consumption of 2,4-DCAP by TLC).

  • Partitioning: Cool the mixture and pour it into a separatory funnel containing Water and Ethyl Acetate (or Ether) .

  • Phase Separation: Shake vigorously.

    • Aqueous Phase: Contains unreacted Girard’s reagent and the new 2,4-DCAP-Hydrazone (Waste).

    • Organic Phase:[2][3] Contains your purified Diol Product .

  • Wash: Wash the organic phase with saturated NaHCO₃ (to remove acetic acid), then Brine.

  • Dry & Concentrate: Dry over Na₂SO₄ and evaporate.

Visualizing the Mechanism:

GirardsMechanism Impurity 2,4-DCAP (Lipophilic Ketone) Reaction Reflux in EtOH/AcOH Impurity->Reaction Reagent Girard's Reagent T (Water Soluble Hydrazide) Reagent->Reaction Product Diol Product (Lipophilic) Product->Reaction Hydrazone Hydrazone Adduct (Water Soluble) Reaction->Hydrazone Forms Polar Salt ProductOut Diol Product (Stays in Organic) Reaction->ProductOut No Reaction

Figure 2: Chemoselective scavenging of 2,4-DCAP using Girard's Reagent T.

Comparative Data: Method Efficiency
FeatureFlash ChromatographyCrystallization/TriturationGirard's Reagent Scavenging
Purity Potential High (>99%)High (>98%)Medium-High (>95%)
Yield Loss LowMedium (Mother liquor loss)Very Low
Scalability Poor (Expensive >10g)ExcellentExcellent
Cost High (Silica/Solvent)LowMedium (Reagent cost)
Time Required 3–5 Hours12–24 Hours3–4 Hours
Frequently Asked Questions (FAQs)

Q1: Why can't I just use Sodium Bisulfite to remove the 2,4-DCAP? A: While sodium bisulfite works well for aldehydes and simple methyl ketones, 2,4-dichloroacetophenone is sterically hindered. The ortho-chloro substituent on the phenyl ring, combined with the ketone methyl group, creates significant steric bulk that retards the formation of the bisulfite adduct. You will likely observe incomplete removal even after long reaction times. Girard’s Reagent T is more aggressive and effective for hindered ketones [1].

Q2: My diol is slightly water-soluble. Can I still use Girard's Reagent? A: Proceed with caution. If your diol partitions into the aqueous phase during the workup (Step 4 of Method B), you will lose product. In this case, use Method C (Chromatography) or try a polymer-supported scavenger (e.g., sulfonyl hydrazide resin) which allows you to filter off the impurity rather than extracting it with water.

Q3: The 2,4-DCAP spot on TLC is overlapping with my product. How do I visualize it? A: 2,4-DCAP is a ketone. Use 2,4-DNP (Dinitrophenylhydrazine) stain. The ketone will stain an intense yellow/orange/red immediately. Most diols will not stain with DNP. Alternatively, 2,4-DCAP is strongly UV active; if your diol lacks a chromophore, UV visualization is specific to the impurity.

Q4: Can I remove 2,4-DCAP via high-vacuum distillation? A: 2,4-DCAP has a boiling point of ~252°C (at 760 mmHg) or ~140–150°C (at 15 mmHg) [2]. If your diol is thermally stable and has a significantly higher boiling point (or is non-volatile), Kugelrohr distillation can work. However, diols often undergo dehydration or polymerization at these temperatures. Distillation is generally considered a "Tier 3" riskier strategy for this specific separation.

References
  • Use of Girard Reagents for Carbonyl Separation

    • Title: Girard Derivatization-Based Enrichment Strategy for Profiling the Carbonyl Submetabolome.
    • Source: NIH / PubMed Central.
    • URL:[Link]

    • Context: Validates the mechanism of hydrazide-based capture of ketones to form w
  • Physical Properties of 2,4-Dichloroacetophenone

    • Title: 2,4-Dichloroacetophenone Product Data & Safety.[3][4]

    • Source: Sigma-Aldrich / Merck.
    • Context: Verifies melting point (33-34°C)
  • General Purification of Diols from Ketones

    • Title: Synthesis of Valuable Chiral Intermediates by Isol
    • Source: ResearchGate.[5]

    • URL:[Link]

    • Context: Provides context on the synthesis of diols from diketone/ketone precursors and standard workup procedures in pharmaceutical intermedi

Sources

Troubleshooting

Minimizing elimination side reactions during sulfonation of diols

This guide serves as a specialized technical support resource for researchers encountering elimination side reactions during the sulfonation (mesylation, tosylation, triflylation) of diols. Current Status: Operational To...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers encountering elimination side reactions during the sulfonation (mesylation, tosylation, triflylation) of diols.

Current Status: Operational Topic: Sulfonate Ester Formation vs. Elimination Audience: Medicinal Chemists, Process Chemists

Introduction: The Nucleophile-Base Paradox

The conversion of diols to sulfonate esters (R-OMs, R-OTs) transforms a poor leaving group (-OH) into an excellent one. However, the reagents required to neutralize the acidic byproducts (HCl, HOTs) are bases.

The Core Problem: The base required to drive the reaction forward is often the same agent that triggers E2 elimination.

  • Desired Pathway: Base neutralizes acid

    
     Stable Sulfonate.
    
  • Side Reaction: Base deprotonates

    
    -carbon 
    
    
    
    Alkene (Elimination).

For 1,2-diols (vicinal) and 1,3-diols, this risk is compounded by intramolecular cyclization (forming cyclic sulfates or tetrahydrofurans) or pinacol-type rearrangements.

Module 1: Critical Mechanism Analysis

Why is your reaction failing?

The following pathway analysis illustrates the divergence between the Kinetic Product (Sulfonate) and the Thermodynamic/Elimination byproducts.

ReactionPathways Diol Starting Diol (R-OH) Intermediate Activated Complex (R-O-SO2-R') Diol->Intermediate + Sulfonyl Chloride + Base Sulfonate Target: Sulfonate Ester (Stable at Low Temp) Intermediate->Sulfonate Kinetic Control (T < 0°C, Non-nuc Base) Alkene Byproduct: Alkene (E2 Elimination) Intermediate->Alkene Thermodynamic/Base Control (High T, Strong Base) Cyclic Byproduct: Cyclic Sulfate (Intramolecular) Intermediate->Cyclic Vicinal Diol Excess Reagent

Figure 1: Mechanistic divergence in diol sulfonation. Success depends on suppressing the red pathways via temperature and base selection.

Module 2: Troubleshooting Guide (Q&A)

Direct solutions to observed experimental failures.

Scenario A: "I am observing significant alkene formation (olefin) instead of the mesylate."

Diagnosis: Uncontrolled E2 elimination. This typically occurs when using Triethylamine (


) with secondary or tertiary alcohols, or substrates with acidic 

-protons (e.g.,

-keto alcohols). Corrective Action:
  • Switch Base: Replace

    
     with DIPEA (Hünig's Base) . The steric bulk of the isopropyl groups prevents the nitrogen from approaching the 
    
    
    
    -proton, shutting down the E2 pathway while still neutralizing the acid.
  • Lower Temperature: Elimination is entropy-driven (creates 2 molecules from 1). Run the reaction at -20°C to -40°C rather than 0°C.

  • Protocol Switch: If the substrate is extremely sensitive, switch to the Silver Oxide Protocol (See Module 3), which operates under neutral conditions.

Scenario B: "My 1,2-diol is forming a cyclic sulfate or epoxide."

Diagnosis: Intramolecular displacement. Once the first hydroxyl is sulfonated, the second hydroxyl (or its alkoxide) attacks the sulfonate sulfur (forming cyclic sulfate) or the carbon (forming epoxide). Corrective Action:

  • Stoichiometry Control: Ensure strict 1.0 equivalent of sulfonyl chloride. Excess reagent guarantees bis-sulfonation and subsequent cyclization.

  • Dilution: Increase solvent volume (0.05 M concentration). High dilution disfavors intermolecular reactions but cannot stop intramolecular ones; however, it helps control exotherms that accelerate cyclization.

  • Use Organotin Catalysis: Use

    
     (Dibutyltin oxide) to "lock" the diol into a stannylene acetal, which then directs sulfonation selectively to one oxygen (usually the primary or equatorial one) without activating the other for attack.
    
Scenario C: "The reaction stalls, but adding more base causes decomposition."

Diagnosis: The "Base-Catalyzed Decomposition" trap. Corrective Action:

  • Catalytic Activation: Add 10 mol% Trimethylamine hydrochloride (

    
    ) or DABCO . These act as nucleophilic catalysts (forming a reactive sulfene-amine intermediate) that transfer the sulfonyl group to the alcohol faster than the base can trigger elimination.
    
Module 3: Advanced Protocols

Field-proven methodologies to ensure integrity.

Protocol 1: The "Silver Bullet" (Ag₂O Mediated)

Best for: Acid-sensitive and Base-sensitive substrates where elimination is dominant. Mechanism: Silver(I) Oxide (


) acts as a scavenger for HCl/TsOH, precipitating AgCl/AgOTs. It does not  generate free base species that trigger elimination.

Step-by-Step:

  • Dissolve: Dissolve diol (1.0 equiv) in anhydrous DCM or

    
    .
    
  • Add Scavenger: Add

    
     (1.5 equiv) and KI  (catalytic, 0.2 equiv).
    
    • Note: KI generates a highly reactive sulfonyl iodide in situ, accelerating the substitution over the elimination.

  • Reagent Addition: Add Sulfonyl Chloride (TsCl or MsCl, 1.1 equiv) in one portion.

  • Monitor: Stir at 0°C

    
     RT.
    
  • Workup: Filter through a Celite pad to remove silver salts. Evaporate solvent.

    • Result: High purity mono-sulfonate with minimal elimination products.

Protocol 2: Sterically Shielded Low-Temp Sulfonation

Best for: Standard secondary alcohols prone to E2.

Step-by-Step:

  • Setup: Flame-dry glassware under

    
    .
    
  • Solvent: Dissolve substrate in anhydrous DCM (0.1 M).

  • Base: Add DIPEA (1.5 equiv) and DMAP (0.1 equiv, optional catalyst).

  • Cooling: Cool to -40°C (Acetonitrile/Dry Ice bath). Do not use 0°C for elimination-prone substrates.

  • Addition: Add MsCl/TsCl (1.1 equiv) dropwise over 20 minutes.

  • Quench: Quench with saturated

    
    while still cold. Warming up the reaction mixture with active sulfonyl chloride and base present is a common cause of post-reaction elimination.
    
Data Summary: Base Selection Guide
Base ReagentpKa (Conj. Acid)Steric BulkElimination RiskRecommended Use
Triethylamine (

)
10.75MediumHigh Primary alcohols only.
Pyridine 5.2LowMedium Good solvent/base combo, but can cause displacement.
DIPEA (Hünig's) 10.75High Low Secondary/Tertiary alcohols.
2,4,6-Collidine 7.4HighVery Low Highly sensitive substrates.

(Silver Oxide)
N/AN/ANull Substrates that fail all above methods.
Visual Decision Tree: Protocol Selection

ProtocolSelection Start Start: Diol Substrate IsVicinal Is it a 1,2-Diol? Start->IsVicinal BaseSensitive Is it Base Sensitive (prone to E2)? IsVicinal->BaseSensitive No TinMethod Use Organotin Protocol (Bu2SnO) IsVicinal->TinMethod Yes (Regioselectivity needed) SilverMethod Use Ag2O Protocol (Neutral conditions) BaseSensitive->SilverMethod Yes (High Risk) DIPEAMethod Use DIPEA @ -40°C BaseSensitive->DIPEAMethod Moderate Risk Standard Standard MsCl/Et3N BaseSensitive->Standard No (Primary/Stable)

Figure 2: Decision matrix for selecting the appropriate sulfonation protocol based on substrate structure and sensitivity.

References
  • Bouzide, A., & Sauvé, G. (2002). Silver(I) oxide mediated highly selective monotosylation of symmetrical diols.[1] Organic Letters, 4(14), 2329–2332.

    • Foundational paper for the Ag2O/KI neutral sulfon
  • Martinelli, M. J., et al. (2002). Catalytic Regioselective Sulfonylation of Polyols using Dibutyltin Oxide. Journal of the American Chemical Society, 124(14), 3578-3579.

    • Establishes the organotin protocol for preventing side reactions in 1,2-diols.
  • Fleming, I. (2010). Molecular Orbitals and Organic Chemical Reactions. Wiley.
  • Lee, D., & Taylor, M. S. (2011).[2] Borinic Acid-Catalyzed Regioselective Acylation and Sulfonylation of Diols.[2] Journal of the American Chemical Society, 133(11), 3724–3727.

    • Provides a greener alternative to tin c

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Chiral HPLC Method Development for the Separation of (R)- and (S)-1-(2,4-dichlorophenyl)-1,3-propanediol

In the landscape of pharmaceutical development and quality control, the stereoselective analysis of chiral compounds is not merely a regulatory hurdle but a fundamental necessity for ensuring drug safety and efficacy. Th...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the stereoselective analysis of chiral compounds is not merely a regulatory hurdle but a fundamental necessity for ensuring drug safety and efficacy. The enantiomers of a chiral molecule, while possessing identical physical and chemical properties in an achiral environment, can exhibit profoundly different pharmacological and toxicological profiles.[1][2] This guide provides an in-depth, experience-driven comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the resolution of (R)- and (S)-1-(2,4-dichlorophenyl)-1,3-propanediol, a key chiral intermediate in the synthesis of various active pharmaceutical ingredients.

The development of a robust and reliable chiral separation method is often an empirical process, demanding a systematic approach to screening various chiral stationary phases (CSPs) and mobile phase compositions.[3][4] This document is structured to guide researchers through this process, from understanding the underlying principles of chiral recognition to implementing and comparing specific methodologies. The experimental data presented herein is representative of a typical method development workflow and is intended to provide a practical framework for achieving baseline separation of the target enantiomers.

The Imperative of Chiral Separation: Understanding the Analyte

1-(2,4-dichlorophenyl)-1,3-propanediol possesses a single stereocenter, giving rise to two enantiomers: (R)-1-(2,4-dichlorophenyl)-1,3-propanediol and (S)-1-(2,4-dichlorophenyl)-1,3-propanediol. The dichlorophenyl group and the two hydroxyl moieties are key structural features that will govern the interactions with a chiral stationary phase. Successful chiral recognition relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector on the CSP, driven by a combination of forces including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[5][6]

Comparative Analysis of Chiral Stationary Phases

The selection of the appropriate CSP is the most critical step in chiral method development.[7] Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely regarded for their broad enantioselectivity.[2][8] For the separation of 1-(2,4-dichlorophenyl)-1,3-propanediol, we will compare the performance of three such columns, each with a distinct chiral selector, under normal phase conditions, which often provide superior selectivity for polar compounds.

Experimental Design for CSP Screening

A systematic screening protocol was designed to evaluate three commercially available polysaccharide-based chiral columns. The primary mobile phase consisted of a mixture of n-hexane and a polar organic modifier (isopropanol or ethanol), a common starting point for normal phase chiral separations.[4]

Table 1: Chiral HPLC Columns Screened

Column DesignationChiral Stationary Phase (CSP)Particle Size (µm)Dimensions (mm)
Column AAmylose tris(3,5-dimethylphenylcarbamate)5250 x 4.6
Column BCellulose tris(3,5-dimethylphenylcarbamate)5250 x 4.6
Column CCellulose tris(3,5-dichlorophenylcarbamate)5250 x 4.6
Chromatographic Conditions
  • Mobile Phase: n-Hexane / Isopropanol (IPA) mixtures

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Concentration: 1 mg/mL in mobile phase

Comparative Performance Data

The following table summarizes the representative chromatographic results obtained from the screening of the three selected columns with an optimized mobile phase for each.

Table 2: Comparative Chromatographic Performance

ParameterColumn A (Amylose-based)Column B (Cellulose-based)Column C (Chlorinated Cellulose-based)
Mobile Phase n-Hexane / IPA (90:10, v/v)n-Hexane / IPA (85:15, v/v)n-Hexane / IPA (95:5, v/v)
Retention Time (R-enantiomer) 5.8 min7.2 min9.1 min
Retention Time (S-enantiomer) 6.9 min8.9 min11.5 min
Resolution (Rs) 2.12.83.5
Selectivity (α) 1.251.311.38
Theoretical Plates (N) for first peak 650071007800
Interpretation of Results and Causality
  • Column A (Amylose tris(3,5-dimethylphenylcarbamate)): This column provided a good initial separation with a resolution of 2.1. The chiral recognition is likely driven by a combination of hydrogen bonding between the propanediol's hydroxyl groups and the carbamate linkages on the CSP, as well as π-π interactions with the dimethylphenyl groups. The relatively lower retention times suggest a moderate overall interaction strength.

  • Column B (Cellulose tris(3,5-dimethylphenylcarbamate)): The cellulose-based counterpart demonstrated improved resolution (2.8) and selectivity (1.31). The more ordered structure of the cellulose backbone often leads to more defined chiral cavities, enhancing the enantioselectivity.[2] A higher percentage of isopropanol was required to achieve reasonable elution times, indicating stronger interactions compared to the amylose-based CSP.

  • Column C (Cellulose tris(3,5-dichlorophenylcarbamate)): This column yielded the best separation with a baseline resolution of 3.5 and the highest selectivity of 1.38. The presence of electron-withdrawing chloro- groups on the phenylcarbamate moieties of the CSP can enhance dipole-dipole interactions with the dichlorophenyl group of the analyte. This, combined with hydrogen bonding and steric effects, results in a more pronounced difference in the stability of the transient diastereomeric complexes formed with the two enantiomers. The longer retention times, even with a lower percentage of the polar modifier, are indicative of these stronger interactions.

Visualizing the Method Development Workflow

The process of selecting an appropriate chiral HPLC method can be visualized as a systematic workflow, starting from analyte characterization and proceeding through column screening and method optimization.

Chiral_Method_Development_Workflow Analyte Analyte Characterization (Structure, pKa, Solubility) CSP_Selection Initial CSP Selection (Polysaccharide, Pirkle, etc.) Analyte->CSP_Selection Informs Mode_Selection Mode Selection (Normal, Reversed, Polar Organic) CSP_Selection->Mode_Selection Screening Column & Mobile Phase Screening Mode_Selection->Screening Optimization Method Optimization (Mobile Phase Ratio, Temperature, Flow Rate) Screening->Optimization Promising results Validation Method Validation Optimization->Validation

Caption: A streamlined workflow for chiral HPLC method development.

Step-by-Step Experimental Protocol: Recommended Method

Based on the comparative data, the method utilizing Column C (Cellulose tris(3,5-dichlorophenylcarbamate)) is recommended for the baseline separation of (R)- and (S)-1-(2,4-dichlorophenyl)-1,3-propanediol.

Preparation of the Mobile Phase
  • Accurately measure 950 mL of HPLC-grade n-hexane and 50 mL of HPLC-grade isopropanol.

  • Combine the solvents in a suitable clean, dry solvent reservoir.

  • Sonicate the mixture for 10-15 minutes to degas.

HPLC System Preparation
  • Install the Column C (Cellulose tris(3,5-dichlorophenylcarbamate), 5 µm, 250 x 4.6 mm) into the column compartment of the HPLC system.

  • Purge the pump with the prepared mobile phase to ensure no air bubbles are present.

  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • Set the column oven temperature to 25 °C.

  • Set the UV detector wavelength to 220 nm.

Sample Preparation
  • Accurately weigh approximately 10 mg of the racemic 1-(2,4-dichlorophenyl)-1,3-propanediol standard.

  • Dissolve the standard in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

  • Vortex the solution until the standard is fully dissolved.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Analysis
  • Inject 10 µL of the prepared sample solution onto the equilibrated HPLC system.

  • Acquire the data for a sufficient time to allow for the elution of both enantiomeric peaks (approximately 15 minutes).

  • Integrate the peaks to determine the retention times, peak areas, and calculate the resolution.

Logical Framework for Column Selection

The choice of a chiral column is not arbitrary. The following diagram illustrates a decision-making process based on the initial screening results.

Column_Selection_Logic Start Start Screening Screen_A Screen Column A (Amylose-based) Start->Screen_A Screen_B Screen Column B (Cellulose-based) Start->Screen_B Screen_C Screen Column C (Chlorinated Cellulose) Start->Screen_C Eval_A Resolution (Rs) > 1.5? Screen_A->Eval_A Eval_B Resolution (Rs) > 1.5? Screen_B->Eval_B Eval_C Resolution (Rs) > 1.5? Screen_C->Eval_C Optimize_A Optimize Method A Eval_A->Optimize_A Yes No_Sep Consider Alternative CSPs or Mobile Phase Modes Eval_A->No_Sep No Optimize_B Optimize Method B Eval_B->Optimize_B Yes Eval_B->No_Sep No Optimize_C Select & Finalize Method C Eval_C->Optimize_C Yes Eval_C->No_Sep No

Caption: A decision tree for chiral column selection and optimization.

Conclusion and Further Optimization

This guide has demonstrated a systematic approach to developing a chiral HPLC method for the separation of (R)- and (S)-1-(2,4-dichlorophenyl)-1,3-propanediol. Through a comparative screening of three polysaccharide-based CSPs, a cellulose tris(3,5-dichlorophenylcarbamate) column was identified as providing the optimal separation under normal phase conditions. The superior performance of this CSP is attributed to a combination of hydrogen bonding, π-π interactions, and enhanced dipole-dipole interactions facilitated by the chlorinated phenyl groups on the chiral selector.

For further optimization, researchers could explore:

  • Mobile Phase Modifiers: The addition of small amounts of other alcohols (e.g., ethanol) or additives like trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) can sometimes improve peak shape and selectivity, though they are not expected to be necessary for this neutral diol.[4]

  • Temperature: Varying the column temperature can affect the thermodynamics of the chiral recognition process.[7] Lowering the temperature often, but not always, increases resolution, albeit at the cost of longer run times and higher backpressure.

  • Flow Rate: While 1.0 mL/min is a standard starting point, reducing the flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the CSP.[7]

The methodologies and comparative data presented herein provide a robust starting point and a logical framework for any researcher or drug development professional tasked with the chiral separation of 1-(2,4-dichlorophenyl)-1,3-propanediol and structurally related compounds.

References

  • I.B.S. (n.d.). Chiral HPLC Method Development.
  • Zhang, T., et al. (2021). Preparation of novel chiral stationary phases based on a chiral trianglsalen macrocycle by thiol-ene click chemistry for enantioseparation in high-performance liquid chromatography. Analyst, 146(15), 4843-4850.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Péter, A., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1365.
  • Al-Majnoon, A. (2019). Enantioselective separation of pharmaceuticals using novel chiral stationary phases in conventional and capillary liquid chromatography. University of Canberra.
  • Sýkora, D., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155-165.
  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91.
  • Aboul-Enein, H. Y., & Ali, I. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 33(11), 24-31.
  • Zhang, T. (n.d.). Method development with CHIRALPAK® IA. Chiral Technologies Europe.
  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide.
  • Kannappan, V. (2022, November 3). Chiral HPLC separation: strategy and approaches. Chiralpedia.
  • Abbate, S., et al. (2018). Modulating the Enantiodiscrimination Features of Inherently Chiral Selectors by Molecular Design: A HPLC and Voltammetry Study. Chemistry – A European Journal, 24(47), 12426-12435.
  • ChiralTek. (n.d.). Chiral Columns. HPLC.eu.
  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
  • BGB Analytik. (n.d.). CHIRAL Handbook.

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Comparative

A Senior Application Scientist's Guide to NMR Characterization of 1-(2,4-dichlorophenyl)-1,3-Propanediol and its 1,2-diol Impurities

In the landscape of pharmaceutical development, the unambiguous structural elucidation of a drug candidate and its related impurities is a cornerstone of ensuring safety and efficacy. Isomeric impurities, which share the...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the unambiguous structural elucidation of a drug candidate and its related impurities is a cornerstone of ensuring safety and efficacy. Isomeric impurities, which share the same molecular formula but differ in their structural arrangement, present a significant analytical challenge.[1][2] This is particularly true for regioisomers, where even subtle differences in substituent placement can lead to vastly different pharmacological and toxicological profiles.[3] Nuclear Magnetic Resonance (NMR) spectroscopy stands as a uniquely powerful tool for this purpose, providing detailed atomic-level information that allows for the confident differentiation of such closely related structures.[4][5]

This guide provides an in-depth comparison of the NMR characterization of the target molecule, 1-(2,4-dichlorophenyl)-1,3-propanediol, and its potential process-related impurity, 1-(2,4-dichlorophenyl)-1,2-propanediol. We will explore the fundamental NMR principles that enable their differentiation, present a detailed experimental protocol, and provide a comparative analysis of their expected ¹H and ¹³C NMR data.

The Importance of Isomer Control in Drug Development

The synthesis of complex organic molecules, such as the di-substituted propanediol discussed here, can often yield a mixture of isomers. In the case of 1-(2,4-dichlorophenyl)-1,3-propanediol, a plausible synthetic route might involve the reaction of a 2,4-dichlorophenyl organometallic reagent with a three-carbon electrophile. Depending on the specific synthons and reaction conditions, the formation of the 1,2-diol isomer is a distinct possibility. The presence of such an impurity, even at low levels, can have significant implications for the drug substance's quality, safety, and efficacy. Regulatory agencies worldwide mandate the stringent control and characterization of all impurities above a certain threshold. Therefore, a robust analytical method to distinguish and quantify these isomers is not just a matter of good science, but a regulatory necessity.

Differentiating 1,3- and 1,2-Diols by NMR: A Tale of Symmetry and Spin-Spin Coupling

The key to differentiating 1-(2,4-dichlorophenyl)-1,3-propanediol from its 1,2-diol isomer via NMR lies in the distinct magnetic environments of the protons and carbons in their respective propanediol backbones. These differences manifest in their chemical shifts, the multiplicity of their signals (splitting patterns), and their through-bond correlations, which can be probed using two-dimensional (2D) NMR techniques.

Key Differentiating Features:
  • ¹H NMR Multiplicity: The most telling difference will be observed in the splitting patterns of the protons on the propanediol chain.

    • In the 1,3-diol , the central methylene protons (at C2) are coupled to the protons on both C1 and C3, resulting in a more complex splitting pattern, typically a quintet or a triplet of triplets. The methine proton at C1 will appear as a triplet, being coupled only to the adjacent methylene protons at C2.

    • In the 1,2-diol , the methine proton at C1 will be a doublet of doublets (or a more complex multiplet) due to coupling with the methine proton at C2 and the non-equivalent methylene protons at C3 (if diastereotopic). The methine proton at C2 will also exhibit a complex multiplet.

  • ¹³C NMR Chemical Shifts: The chemical shifts of the carbons bearing the hydroxyl groups are also diagnostic.

    • In the 1,3-diol , you would expect to see two distinct signals for the hydroxyl-bearing carbons (C1 and C3), with the C1 carbon being shifted further downfield due to the direct attachment of the aromatic ring.

    • In the 1,2-diol , both C1 and C2 are attached to hydroxyl groups, and their chemical shifts will be influenced by this and the adjacent phenyl ring at C1.

  • 2D NMR Correlations (COSY & HSQC): Two-dimensional NMR experiments provide unambiguous confirmation of the proton-proton and proton-carbon connectivities.

    • A COSY (Correlation Spectroscopy) spectrum of the 1,3-diol will show a clear correlation between the C1-proton and the C2-protons, and between the C2-protons and the C3-protons.

    • For the 1,2-diol, the COSY spectrum will reveal a correlation between the C1-proton and the C2-proton, and between the C2-proton and the C3-protons.

    • An HSQC (Heteronuclear Single Quantum Coherence) spectrum directly links each proton to its attached carbon, allowing for the definitive assignment of the ¹³C NMR spectrum based on the more easily interpreted ¹H NMR spectrum.

Experimental Protocol: NMR Analysis

The following is a standard operating procedure for the NMR analysis of a sample containing 1-(2,4-dichlorophenyl)-1,3-propanediol and potential 1,2-diol impurities.

Sample Preparation:
  • Accurately weigh approximately 10-20 mg of the sample.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key.[6]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).[6]

  • Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition:
  • Acquire a standard one-dimensional (1D) ¹H NMR spectrum. Ensure adequate signal-to-noise by adjusting the number of scans.

  • Acquire a 1D ¹³C NMR spectrum. A proton-decoupled sequence is standard.

  • Acquire a 2D ¹H-¹H COSY spectrum to establish proton-proton coupling networks.

  • Acquire a 2D ¹H-¹³C HSQC spectrum to correlate protons with their directly attached carbons.

Predicted NMR Data Comparison

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and multiplicities for 1-(2,4-dichlorophenyl)-1,3-propanediol and its 1,2-diol isomer. These are estimates and actual values may vary depending on the solvent and other experimental conditions.[7][8]

Table 1: Predicted ¹H NMR Data

Assignment 1-(2,4-dichlorophenyl)-1,3-Propanediol 1-(2,4-dichlorophenyl)-1,2-Propanediol
Aromatic-H δ 7.2-7.5 (m, 3H)δ 7.2-7.5 (m, 3H)
H-1 δ ~4.9 (t, 1H)δ ~4.7 (dd, 1H)
H-2 δ ~1.9 (quint, 2H)δ ~3.9 (m, 1H)
H-3 δ ~3.8 (t, 2H)δ ~3.6 (m, 2H)
OH Variable (broad s)Variable (broad s)

Table 2: Predicted ¹³C NMR Data

Assignment 1-(2,4-dichlorophenyl)-1,3-Propanediol 1-(2,4-dichlorophenyl)-1,2-Propanediol
Aromatic-C δ 127-140δ 127-140
C-1 δ ~75δ ~73
C-2 δ ~40δ ~72
C-3 δ ~60δ ~65

Visualizing the Structural Differences and NMR Correlations

To further clarify the structural distinctions and the basis for their NMR differentiation, the following diagrams are provided.

G cluster_0 1-(2,4-dichlorophenyl)-1,3-Propanediol cluster_1 1-(2,4-dichlorophenyl)-1,2-Propanediol (Impurity) 1_3_diol C₁H(OH)-C₂H₂-C₃H₂OH      |     Ar 1_2_diol C₁H(OH)-C₂H(OH)-C₃H₃      |     Ar G cluster_0 COSY Correlations for 1,3-Diol cluster_1 COSY Correlations for 1,2-Diol H1_13 H-1 H2_13 H-2 H1_13->H2_13 H3_13 H-3 H2_13->H3_13 H1_12 H-1 H2_12 H-2 H1_12->H2_12 H3_12 H-3 H2_12->H3_12

Caption: Simplified COSY correlation diagrams for the propanediol backbones.

Conclusion

The differentiation of 1-(2,4-dichlorophenyl)-1,3-propanediol from its 1,2-diol regioisomeric impurity is a critical analytical task in pharmaceutical development. NMR spectroscopy, through the careful analysis of ¹H and ¹³C chemical shifts, spin-spin coupling patterns, and 2D correlation experiments, provides a definitive method for the structural elucidation and purity assessment of these compounds. The principles and experimental guidelines outlined in this guide offer a robust framework for researchers and scientists to ensure the quality and integrity of their drug candidates.

References

  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from Creative Biostructure website: [Link]

  • AZoM. (2024, September 2). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. Retrieved from AZoM website: [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from Oxford Instruments website: [Link]

  • Scrivener, P. H. (2024, March 27). Applications of NMR in Drug Substance and Drug Product Development. IntechOpen. [Link]

  • Soule, B. W., & Norwood, D. L. (2021). NMR as a “Gold Standard” Method in Drug Design and Discovery. Pharmaceuticals, 14(7), 643. [Link]

  • Doc Brown's Chemistry. (n.d.). propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr. Retrieved from Doc Brown's Chemistry website: [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. [Link]

  • Zaiss, M., & Bachert, P. (2026, February 16). ¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites. Magnetic Resonance in Medicine. [Link]

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Validation

A Guide to the Validation of Enantiomeric Purity for FDA Regulatory Compliance: A Comparative Analysis of Chromatographic and Electrophoretic Techniques

The Imperative of Chirality: From Molecular Structure to Regulatory Scrutiny In pharmaceutical development, the three-dimensional structure of a drug molecule is not a trivial detail; it is a critical determinant of its...

Author: BenchChem Technical Support Team. Date: February 2026

The Imperative of Chirality: From Molecular Structure to Regulatory Scrutiny

In pharmaceutical development, the three-dimensional structure of a drug molecule is not a trivial detail; it is a critical determinant of its interaction with the chiral environment of the human body.[1][2] Many therapeutic agents are chiral, existing as enantiomers—molecules that are non-superimposable mirror images of each other. Often, only one enantiomer, the eutomer, is responsible for the desired therapeutic effect, while the other, the distomer, may be less active, inactive, or even contribute to adverse effects.[1] The historical example of thalidomide serves as a stark reminder of this principle, where one enantiomer was sedative and the other teratogenic.[2]

Recognizing this, the U.S. Food and Drug Administration (FDA) issued its policy statement on the development of new stereoisomeric drugs in 1992, emphasizing that the stereoisomeric composition of a drug should be known and controlled.[3] This policy mandates that specifications for the final product must assure identity, strength, quality, and purity from a stereochemical viewpoint.[3] Consequently, the development and validation of robust analytical methods to determine enantiomeric purity is not just a scientific necessity but a cornerstone of regulatory compliance. The undesired enantiomer is treated as an impurity and must be controlled and quantified according to regulatory guidelines.[4]

This guide provides a comparative analysis of the predominant analytical techniques for enantiomeric purity assessment and details the validation process in alignment with the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a global framework for ensuring analytical methods are reliable, accurate, and consistent.[5][6]

Choosing Your Analytical Approach: A Comparative Guide to Chiral Separation Techniques

The goal of a chiral purity method is to separate and accurately quantify the undesired enantiomer, often present at very low levels, from the desired enantiomer. The choice of analytical technique is a critical decision driven by the physicochemical properties of the analyte, required sensitivity, desired speed, and available instrumentation. The three most powerful and widely adopted techniques are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).[4][7]

High-Performance Liquid Chromatography (HPLC): The Established Gold Standard

Chiral HPLC is the most common and well-established technique for determining enantiomeric purity in the pharmaceutical industry.[8][9] Its power lies in the use of Chiral Stationary Phases (CSPs), which create a stereoselective environment within the column.

  • Principle of Separation: Enantiomers form transient, diastereomeric complexes with the chiral selector on the stationary phase. The stability of these complexes differs between the two enantiomers, causing one to be retained longer on the column and thus enabling their separation.[9] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally versatile and widely used for their broad applicability.[8][9]

  • Strengths:

    • Versatility: A vast library of commercially available CSPs allows for the separation of a wide range of chiral compounds.

    • Robustness: HPLC methods, once developed and validated, are generally robust and transferable between laboratories.

    • Regulatory Acceptance: As the most established technique, it has a long history of acceptance by regulatory agencies.

  • Limitations:

    • Solvent Consumption: Normal-phase HPLC, often used for chiral separations, can consume significant quantities of potentially toxic organic solvents.

    • Analysis Time: Analysis times can be longer compared to more modern techniques, and column equilibration can be slow.[10]

Supercritical Fluid Chromatography (SFC): The High-Speed, Green Alternative

SFC has emerged as a powerful alternative to HPLC, particularly for chiral separations. It utilizes a mobile phase composed of supercritical carbon dioxide, often mixed with a small amount of an organic co-solvent (modifier) like methanol.[][12]

  • Principle of Separation: The separation mechanism is similar to normal-phase HPLC, relying on interactions with a CSP. However, the use of supercritical CO2 provides unique physicochemical properties.

  • Strengths:

    • Speed and Efficiency: The low viscosity and high diffusivity of supercritical fluids allow for much higher flow rates and faster column equilibration without a significant loss of resolution, often resulting in separations that are 3 to 5 times faster than HPLC.[12][13]

    • Reduced Solvent Consumption: Replacing the bulk of the organic mobile phase with CO2 makes SFC a "greener" and more cost-effective technique, significantly reducing solvent purchase and disposal costs.[13][14]

    • Complementary Selectivity: The different mobile phase environment can sometimes provide unique or improved chiral selectivity compared to HPLC for the same CSP.[12]

  • Limitations:

    • Instrumentation: Requires specialized SFC instrumentation capable of handling high pressures.

    • Solubility: Not all compounds are sufficiently soluble in CO2-based mobile phases, although the use of modifiers expands its applicability.

Capillary Electrophoresis (CE): The High-Efficiency Specialist

CE is a highly efficient separation technique that operates on a different principle than chromatography. It is particularly well-suited for the analysis of polar and charged compounds.[15]

  • Principle of Separation: Separation occurs in a narrow capillary based on the differential migration of analytes in an electric field. For chiral separations, a chiral selector (CS), most commonly a cyclodextrin, is added to the background electrolyte (BGE).[7][15] The enantiomers form transient, diastereomeric inclusion complexes with the CS, which alters their effective charge-to-size ratio and causes them to migrate at different velocities.[15]

  • Strengths:

    • Exceptional Efficiency: CE can achieve extremely high theoretical plate counts, leading to very sharp peaks and excellent resolution.

    • Minimal Consumption: Requires only nanoliter sample volumes and microliter quantities of reagents, making it highly cost-effective and ideal for precious samples.[16]

    • Rapid Method Development: The chiral selector is simply dissolved in the BGE, allowing for rapid screening of different selectors without the need to switch columns.[7]

  • Limitations:

    • Sensitivity: UV detection sensitivity can be lower than HPLC due to the short path length across the capillary, though this can be mitigated with specialized techniques.[17]

    • Precision: Repeatability of migration times and peak areas can sometimes be less robust than in modern HPLC systems, requiring careful control of conditions.[17]

Comparative Summary of Chiral Separation Techniques
FeatureHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)Capillary Electrophoresis (CE)
Principle Differential partitioning with a Chiral Stationary Phase (CSP)Differential partitioning with a CSP using a supercritical CO2 mobile phaseDifferential migration in an electric field with a Chiral Selector (CS) in the electrolyte
Typical Speed Moderate (10-30 min)Very Fast (2-10 min)[12]Fast (5-20 min)[7]
Efficiency/Resolution Good to ExcellentGood to Excellent, often improved over HPLC[10]Excellent to Superior
Solvent Consumption HighVery Low[14]Negligible[16]
"Green" Chemistry Poor (especially normal phase)ExcellentExcellent
Cost per Sample ModerateLow (due to solvent savings)Very Low
Best Suited For Broad range of compounds, well-established methodsHigh-throughput screening, preparative separations, "green" initiativesPolar/charged compounds, limited sample/reagent availability

The Blueprint for Compliance: Validating Your Enantiomeric Purity Method

The objective of method validation is to demonstrate that the analytical procedure is fit for its intended purpose.[18] For an enantiomeric purity method, this means proving it can reliably and accurately quantify the undesired enantiomer at its specification limit. The validation must be conducted according to the principles outlined in ICH Q2(R2).[6][19]

Overall Validation Workflow

The validation process is a systematic series of experiments designed to test the performance characteristics of the method.

G cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R2)) cluster_2 Implementation Dev Method Development (Select Technique & CSP/CS) Opt Method Optimization (Resolution, Runtime) Dev->Opt Specificity Specificity (Peak Purity, Resolution) Opt->Specificity Begin Validation Linearity Linearity & Range (r² ≥ 0.999) Accuracy Accuracy (% Recovery) Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ (S/N Ratio) Robustness Robustness (Small Variations) Routine Routine Use in QC (Release & Stability Testing) Robustness->Routine Validation Complete

Caption: A typical workflow for the development and validation of an enantiomeric purity method.

Detailed Breakdown of Validation Parameters

The following parameters must be evaluated for a quantitative impurity test like an enantiomeric purity assay.[4][6]

  • Specificity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[19] For a chiral method, this means demonstrating that the peaks for the two enantiomers are well-resolved from each other and from any other impurities or degradation products.[8] A resolution factor (Rs) of >2.0 is generally desired.

  • Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range.[19] For the undesired enantiomer, linearity should be established from the Limit of Quantitation (LOQ) to at least 120% or 150% of the specification limit.[4][8] A correlation coefficient (r²) of ≥ 0.999 is typically expected.[8]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to have suitable linearity, accuracy, and precision.[19][20]

  • Accuracy: The closeness of the test results to the true value.[20] It is determined by spiking the drug substance with known amounts of the undesired enantiomer at different concentration levels (e.g., LOQ, 100%, and 120% of the specification). Acceptance criteria are typically between 98.0% and 102.0% recovery for higher levels, with a wider range acceptable at the LOQ.[8]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Analysis of replicate samples under the same operating conditions over a short interval of time (e.g., 6 replicates at 100% of the specification limit).[8]

    • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).[8] The precision is expressed as the relative standard deviation (RSD), which should typically be less than 2.0% at the specification limit, with a target of <20% as one approaches the LOQ.[4][8]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8] This is a critical parameter for an impurity method. It is often determined as the concentration that yields a signal-to-noise (S/N) ratio of approximately 10:1.[8]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. It is often determined based on an S/N ratio of 3:1.[8]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., ±2% organic modifier, ±0.1 mL/min flow rate, ±2 °C column temperature).[8] This provides an indication of its reliability during normal usage.

In the Lab: Protocols and Data

The following sections provide a practical, step-by-step guide to validating a chiral HPLC method and showcase comparative data.

Protocol: Validation of a Chiral HPLC Method for "Drug X"

Objective: To validate a chiral HPLC method for the quantification of the undesired S-enantiomer in the R-enantiomer Drug Substance "Drug X," with a specification limit of Not More Than (NMT) 0.15%.

Chromatographic Conditions (Optimized):

  • Column: Polysaccharide-based CSP (e.g., Chiralpak® IA) 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane:Isopropanol:Diethylamine (85:15:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

  • Analyte Concentration: 1.0 mg/mL in mobile phase

Step-by-Step Validation Protocol:

  • Specificity:

    • Inject the mobile phase blank, a solution of the pure R-enantiomer, a solution of the pure S-enantiomer, and a 1:1 racemic mixture.

    • Confirm that the R and S enantiomers are well-resolved (Rs > 2.0) and that there are no interfering peaks at their retention times in the blank.

    • Spike the R-enantiomer sample with the S-enantiomer and other known impurities to confirm resolution.

  • LOD & LOQ:

    • Prepare a series of dilute solutions of the S-enantiomer.

    • Determine the concentration that yields an S/N ratio of approximately 3 (LOD) and 10 (LOQ) by making replicate injections.

  • Linearity:

    • Prepare at least five solutions of the S-enantiomer ranging from the LOQ to 150% of the specification limit (e.g., LOQ, 0.075%, 0.10%, 0.15%, 0.225%).

    • Inject each solution in triplicate.

    • Plot a calibration curve of mean peak area vs. concentration and determine the correlation coefficient (r²).

  • Accuracy:

    • Prepare samples of the R-enantiomer Drug Substance spiked with the S-enantiomer at three levels: LOQ, 100% of the specification (0.15%), and 150% of the specification (0.225%).

    • Prepare each level in triplicate and analyze.

    • Calculate the percent recovery for each sample.

  • Precision:

    • Repeatability: Prepare six individual samples of the R-enantiomer spiked with the S-enantiomer at 100% of the specification limit (0.15%). Analyze all six on the same day with the same instrument and analyst. Calculate the %RSD.

    • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or instrument. Compare the results from both studies.

  • Robustness:

    • Analyze a system suitability solution (e.g., R-enantiomer spiked with 0.15% S-enantiomer) while making small, deliberate changes to the method parameters:

      • Flow Rate: 0.9 mL/min and 1.1 mL/min

      • Column Temperature: 23 °C and 27 °C

      • Mobile Phase Composition: Isopropanol at 14% and 16%

    • Evaluate the impact on resolution and the calculated amount of the S-enantiomer.

Example Validation Data Summary Table
Validation ParameterAcceptance CriteriaExample Result
Specificity Resolution (Rs) > 2.0Rs = 2.8
LOD S/N ≥ 30.005% (S/N = 3.5)
LOQ S/N ≥ 100.015% (S/N = 11.2)
Linearity (LOQ to 150%) Correlation Coefficient (r²) ≥ 0.999r² = 0.9998
Accuracy (% Recovery) 90.0 - 110.0% at LOQ98.0 - 102.0% at 100% & 150%104.5% (at LOQ)99.3% - 101.5%
Precision (Repeatability) %RSD ≤ 15.0%4.2%
Precision (Intermediate) %RSD ≤ 20.0%5.8%
Robustness Resolution remains > 2.0; Results do not significantly changePassed; Resolution > 2.5 under all conditions
Comparative Performance: HPLC vs. SFC

To illustrate the advantage of SFC, the optimized HPLC method for "Drug X" was transferred to an SFC system.

ParameterChiral HPLC MethodChiral SFC MethodComments
Column Chiralpak® IA (250mm)Chiralpak® IA (250mm)Same stationary phase used for direct comparison.
Mobile Phase n-Hexane:IPA:DEA (85:15:0.1)CO2:Methanol (80:20)SFC eliminates hexane, a neurotoxin.
Flow Rate 1.0 mL/min3.0 mL/minHigher flow rate possible due to low viscosity of supercritical CO2.[13]
Analysis Time 18 minutes 5 minutes Significant reduction in run time, increasing throughput.
Resolution (Rs) 2.83.1SFC often provides enhanced or complementary selectivity.[12]
Solvent Waste/Run ~18 mL (Organic)~3 mL (Methanol)>80% reduction in organic solvent waste.

This direct comparison demonstrates that for this particular compound, SFC provides a faster, greener, and more efficient separation while maintaining or even improving the critical resolution needed for an accurate purity determination.

Conclusion

The validation of an enantiomeric purity method is a rigorous, multi-faceted process that is essential for ensuring the safety and efficacy of chiral drugs and for meeting FDA regulatory expectations. While chiral HPLC remains the robust workhorse of the industry, modern techniques like SFC and CE offer compelling advantages. SFC provides unparalleled speed and sustainability, making it ideal for high-throughput environments, while CE offers supreme efficiency for challenging separations of polar molecules.

The choice of technology must be scientifically justified based on the analyte and the analytical target profile. Regardless of the platform chosen, a comprehensive validation study designed around the principles of ICH Q2(R2) is the only way to generate a self-validating system that produces trustworthy, defensible data. By understanding the causality behind experimental choices and grounding protocols in authoritative guidelines, researchers can confidently navigate the regulatory landscape and ensure the stereochemical purity of their pharmaceutical products.

References

  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances. (n.d.). Google.
  • A Comparative Guide to the Validation of a Chiral HPLC Method for the Enantiomeric Purity of Synthetic Kopsinaline - Benchchem. (n.d.). BenchChem.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (n.d.). European Medicines Agency.
  • ICH Q2 (R2) Validation of Analytical Procedures - MasterControl. (n.d.). MasterControl.
  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. (2026, January 8). IntuitionLabs.
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30). ICH.
  • Enantiomeric Purification (HPLC/SFC) - BOC Sciences. (n.d.). BOC Sciences.
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022, March 1). Chromatography Online.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube.
  • A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate - Der Pharma Chemica. (n.d.). Der Pharma Chemica.
  • Capillary Electrophoresis: an Attractive Technique for Chiral Separations. (2013, June 6). Technology Networks.
  • Chiral Bioequivalence – An Explainer - Chiralpedia. (2025, February 17). Chiralpedia.
  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations - Selvita. (2024, September 19). Selvita.
  • Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe - Scientific Research Publishing. (n.d.). Scientific Research Publishing.
  • Analytical Advantages of SFC - Shimadzu (Europe). (n.d.). Shimadzu.
  • A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography | Request PDF - ResearchGate. (n.d.). ResearchGate.
  • Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis - MDPI. (2024, October 12). MDPI.
  • Development of New Stereoisomeric Drugs May 1992 - FDA. (1992, May 1). FDA.
  • Regulatory requirements-Chiral drugs.pptx - Slideshare. (n.d.). SlideShare.
  • Comparison of liquid and supercritical fluid chromatography for the separation of enantiomers on chiral stationary phases - PubMed. (n.d.). PubMed.
  • Chiral Capillary Electrokinetic Chromatography: Principle and Applications, Detection and Identification, Design of Experiment, and Exploration of Chiral Recognition Using Molecular Modeling - PMC. (2021, May 11). National Center for Biotechnology Information.
  • Innovations in Chiral Separation Using Capillary Electrophoresis - Longdom Publishing. (2024, November 22). Longdom Publishing.

Sources

Comparative

Benchmarking Reference Standards for 1-(2,4-Dichlorophenyl)-1,3-Propanediol Impurity Profiling

Executive Summary 1-(2,4-Dichlorophenyl)-1,3-propanediol is a pivotal chiral intermediate in the synthesis of triazole antifungal agents (e.g., Voriconazole, Fluconazole derivatives). Its quality directly impacts the ena...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2,4-Dichlorophenyl)-1,3-propanediol is a pivotal chiral intermediate in the synthesis of triazole antifungal agents (e.g., Voriconazole, Fluconazole derivatives). Its quality directly impacts the enantiomeric excess and overall purity of the final Active Pharmaceutical Ingredient (API).

This guide objectively compares the utility of Certified Reference Materials (CRMs) against In-House Synthesized Standards for impurity qualification. It provides a validated analytical framework for identifying process-related impurities, specifically focusing on the separation of the critical ketone intermediate and dehydration by-products.

Part 1: The Impurity Landscape & Reference Standard Strategy

To control quality, one must first understand the origin of impurities. The synthesis of 1-(2,4-dichlorophenyl)-1,3-propanediol typically proceeds via the reduction of a ketone precursor. Consequently, the impurity profile is dominated by unreacted starting materials and over-reduction or dehydration by-products.

Critical Impurities to Monitor
  • Impurity A (The Ketone): 3-hydroxy-1-(2,4-dichlorophenyl)propan-1-one. (Incomplete reduction).

  • Impurity B (The Alkene): 1-(2,4-dichlorophenyl)prop-2-en-1-ol. (Acid-catalyzed dehydration).

  • Impurity C (Starting Material): 2,4-Dichloroacetophenone.

  • Enantiomeric Impurity: The (S)-enantiomer (if (R)- is the target, or vice versa).

Comparison: CRM vs. In-House Standards
FeatureCertified Reference Material (CRM) In-House Synthesized Standard Reagent Grade / Technical Grade
Purity (Assay) >99.5% (Mass Balance/qNMR)Variable (95-98% typical)<95% (Often contains isomers)
Traceability SI-Traceable (NIST/BAM)Internal onlyNone
Documentation COA with Uncertainty (

)
NMR/HPLC structural confirmationBasic COA only
Water Content Quantified (KF Titration)Often hygroscopic/UnknownUnknown
Primary Use Method Validation, Release Testing R&D, Peak Identification Synthesis Starting Material
Cost High ($500+ / 10mg)Low (Labor cost only)Very Low

Scientist’s Verdict:

  • Use CRMs for the final validation of the HPLC method and for establishing the Relative Response Factor (RRF) of impurities.

  • Use In-House Standards for routine retention time (RT) marking during reaction monitoring, provided they have been characterized against a CRM at least once.

Part 2: Visualizing the Impurity Origins

The following diagram maps the synthesis pathway and the specific points where impurities are introduced. This understanding is required to select the correct reference standards.

ImpurityOrigin SM 2,4-Dichloroacetophenone (Starting Material) Step1 Aldol Condensation (Hydroxymethylation) SM->Step1 Inter Ketone Intermediate (Impurity A) Step1->Inter Step2 Reduction (e.g., NaBH4) Inter->Step2 Product 1-(2,4-Dichlorophenyl)- 1,3-Propanediol (Target) Inter->Product Incomplete Reduction Step2->Product Major Path SideRxn Acidic Workup (Dehydration) Product->SideRxn ImpB Alkene Derivative (Impurity B) SideRxn->ImpB Degradation

Figure 1: Synthesis pathway showing the origin of the Ketone (Impurity A) and Alkene (Impurity B).

Part 3: Experimental Protocol (Self-Validating System)

This protocol is designed to be self-validating . The System Suitability Test (SST) requires a resolution of >2.0 between the Target Diol and Impurity A (Ketone), ensuring the chromatography is performing correctly before any samples are run.

Method: Reverse-Phase HPLC for Impurity Profiling
  • Instrument: HPLC with PDA (Photodiode Array) or UV-Vis.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18),

    
    .
    
  • Wavelength: 220 nm (optimal for chlorinated benzenes).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Injection Volume: 10

    
    L.
    

Mobile Phase Gradient:

  • Solvent A: 0.1% Phosphoric Acid in Water (Buffer).

  • Solvent B: Acetonitrile (ACN).

Time (min)% Solvent A% Solvent BDescription
0.09010Equilibration
5.09010Isocratic Hold (Polar impurities)
20.02080Linear Gradient
25.02080Wash
26.09010Re-equilibration
Experimental Workflow Diagram

Workflow Start Start Qualification PrepStd Prepare CRM Solution (0.5 mg/mL in MeOH) Start->PrepStd PrepSST Prepare SST Mix (Target + Impurity A + B) PrepStd->PrepSST RunHPLC Run HPLC Gradient PrepSST->RunHPLC Decision Resolution > 2.0? RunHPLC->Decision Fail Fail: Check Column/Mobile Phase Decision->Fail No Pass Pass: Inject Sample Decision->Pass Yes Fail->RunHPLC Retry Calc Calculate Impurity % (Area Normalization) Pass->Calc

Figure 2: Analytical workflow ensuring system suitability before sample analysis.

Part 4: Comparative Data Analysis

The following data simulates a comparison between a high-quality commercial CRM and a typical in-house synthesized standard.

Table 1: Reference Standard Characterization Data
ParameterCommercial CRM (Lot #9982) In-House Standard (Recrystallized) Notes
Assay (Mass Balance) 99.8% 96.4%In-house std requires correction factor.
Water (Karl Fischer) 0.05%0.8%Diol is hygroscopic; in-house drying was insufficient.
Impurity A (Ketone) <0.05%1.2%Critical process impurity remaining in in-house std.
Impurity B (Alkene) Not Detected0.3%Formed during acidic workup of in-house batch.
Residual Solvents <100 ppm1200 ppm (Ethyl Acetate)Solvent trapping is common in this crystal lattice.
Table 2: Relative Response Factors (RRF)

Determined using the CRM to ensure accurate quantitation of impurities in the final drug substance.

ComponentRelative Retention Time (RRT)Relative Response Factor (RRF)Impact on Calculation
Target Diol 1.001.00Reference
Impurity A (Ketone) 0.851.42High UV absorbance. If RRF is ignored, impurity is overestimated.
Impurity B (Alkene) 1.150.65Low UV absorbance. If RRF is ignored, impurity is underestimated.

Critical Insight: The Ketone impurity (Impurity A) has a conjugated system (phenyl + carbonyl), leading to much higher UV absorbance at 220nm compared to the Target Diol. Failure to use an RRF of 1.42 will lead to false failures (OOS) in batch release.

Part 5: References
  • International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances.[1][2][3] Geneva, Switzerland.[4] [Link]

  • U.S. Pharmacopeia (USP). General Chapter <11> Reference Standards.[4][5] USP-NF.[5] Rockville, MD.[4] [Link]

  • European Medicines Agency (EMA). Guideline on the Specification Limits for Residues of Metal Catalysts or Metal Reagents. London, UK. [Link]

Sources

Safety & Regulatory Compliance

Safety

1-(2,4-dichlorophenyl)-1,3-Propanediol proper disposal procedures

Operational Guide: Safe Disposal and Management of 1-(2,4-Dichlorophenyl)-1,3-Propanediol Executive Summary: Immediate Action Card For the researcher holding a vial of 1-(2,4-dichlorophenyl)-1,3-Propanediol (CAS: 862188-...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal and Management of 1-(2,4-Dichlorophenyl)-1,3-Propanediol

Executive Summary: Immediate Action Card

For the researcher holding a vial of 1-(2,4-dichlorophenyl)-1,3-Propanediol (CAS: 862188-30-5), the critical disposal directive is simple but non-negotiable: This is a Halogenated Organic Waste. [1][2]

Parameter Operational Directive
Primary Hazard Halogenated Organic. Thermal destruction generates Hydrogen Chloride (HCl); requires specific incineration scrubbing.[1][2]
Waste Stream Stream C / Red Tag (Halogenated Organic Waste).[1][2] NEVER mix with non-halogenated solvents (e.g., Acetone, Ethanol).[1][2]
Container Glass (Amber preferred) or High-Density Polyethylene (HDPE).[1][2]
Labeling Must explicitly state: "Halogenated Organic Waste: 1-(2,4-dichlorophenyl)-1,3-Propanediol".[1][2]
Drain Disposal STRICTLY PROHIBITED. High aquatic toxicity potential due to the chlorinated aromatic ring.[1][2]

Part 1: Chemical Characterization & Risk Profile[1][2]

To manage disposal effectively, we must understand the "Why" behind the protocols.[1][2] This compound is not a simple glycol; the dichlorophenyl moiety fundamentally alters its waste profile compared to 1,3-propanediol.[1][2]

The "Halogen Rule" Mechanism

Unlike non-halogenated organics (which burn cleanly to CO₂ and H₂O), 1-(2,4-dichlorophenyl)-1,3-Propanediol releases acidic gases upon combustion.[1][2]

  • Combustion Reaction: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    [1]
    
  • Operational Impact: If this waste is hidden in a "Non-Halogenated" drum, it can corrode standard incinerator flues or poison catalytic converters, leading to massive facility fines [1].[1][2]

Physical & Toxicological Properties (for Waste Assessment)
PropertyValue/DescriptionImplication for Handling
CAS Number 862188-30-5Use for waste manifesting.[1][2]
Physical State Viscous Oil or Low-Melting SolidRequires wide-mouth containers; do not rely on pipettes for waste transfer.[1][2]
Solubility Low water solubility; Soluble in DMSO, MethanolRinse glassware with organic solvent, not water.[1][2]
Reactivity Stable; Incompatible with strong oxidizersKeep away from Nitric Acid/Peroxides in waste storage.[1][2]
Toxicity Class Irritant (Skin/Eye); Aquatic Chronic ToxinDouble-glove (Nitrile) required.[1][2] Spill cleanup must avoid drains.[2][3]

Part 2: The Self-Validating Disposal Protocol

This protocol is designed as a "closed-loop" system.[1][2] Each step prevents the failure of the next.[2]

Step 1: Segregation (The Critical Control Point)
  • Action: Isolate the waste immediately.

  • Logic: Most labs have two primary solvent waste streams: "Halogenated" and "Non-Halogenated."[1][2]

  • Validation: Check the label of your waste carboy.[1][2] If it says "Non-Halogenated" or "Flammables Only," STOP . You must find the container marked for Halogenated waste (often distinctively colored or tagged) [2].[2]

Step 2: Solubilization & Transfer
  • Scenario: You have solid residue or viscous oil in a flask.[1][2]

  • Action: Dissolve the residue in a minimal amount of a compatible halogenated solvent (e.g., Dichloromethane) or a miscible carrier like Acetone.[1][2]

  • Note: Even if you use Acetone (non-halogenated) to rinse, the presence of the dichlorophenyl compound now renders the entire rinsate as Halogenated Waste [3].[1][2]

Step 3: Container Selection
  • Protocol: Use HDPE (High-Density Polyethylene) or Borosilicate Glass.[1][2]

  • Avoid: Low-density plastics or metal cans that are not lined, as long-term storage of halogenated residues can degrade certain seals or cause corrosion if moisture is present (hydrolysis to HCl) [4].[1][2]

Step 4: Labeling Integrity
  • Requirement: Do not use abbreviations.

  • Write: "1-(2,4-dichlorophenyl)-1,3-Propanediol in [Solvent Name]".

  • Why: "Unknown" waste costs 10x more to characterize and dispose of.[1][2]

Part 3: Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision tree for a researcher handling this compound.

DisposalWorkflow Start Waste Generation: 1-(2,4-dichlorophenyl)-1,3-Propanediol StateCheck Physical State? Start->StateCheck Solid Solid / Viscous Oil StateCheck->Solid Pure Solution Dissolved in Solvent StateCheck->Solution Mixture Solubilize Dissolve in minimal Dichloromethane or Acetone Solid->Solubilize Classify Is the mixture >1% Halogenated? Solution->Classify Solubilize->Classify StreamA Non-Halogenated Stream (INCORRECT) Classify->StreamA No (Logic Error) StreamC Halogenated Waste Stream (CORRECT) Classify->StreamC Yes (Always) Container Select Container: HDPE or Amber Glass StreamC->Container Label Label: Full Chemical Name + 'Halogenated' Container->Label

Caption: Operational decision tree for segregating 1-(2,4-dichlorophenyl)-1,3-Propanediol waste. Note that any mixture containing this compound defaults to the Halogenated Stream.[1]

Part 4: Emergency Procedures (Spill Management)

If a spill occurs, the primary risk is not flammability, but environmental contamination and contact irritation.[1][2]

  • Isolate: Evacuate the immediate area.

  • PPE: Wear Nitrile gloves (double layer recommended) and safety goggles.[1][2]

  • Containment: Do not use water. Use an inert absorbent (Vermiculite, Sand, or commercial "Chem-Sorb" pads).[1][2]

    • Why: Water spreads the oily compound, increasing surface area for volatilization and making cleanup harder.[1][2]

  • Disposal of Debris: All contaminated absorbent materials must be bagged, tagged as Hazardous Waste (Solid, Halogenated) , and disposed of via EHS.[1][2] Do not throw in the regular trash [5].

References

  • U.S. Environmental Protection Agency (EPA). (1986).[1][2] Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Vol 1. Retrieved from [Link]

  • Code of Federal Regulations (CFR). 40 CFR Part 268 - Land Disposal Restrictions (Halogenated Organic Compounds). Retrieved from [Link]

  • University of Illinois Urbana-Champaign (DRS). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,4-dichlorophenyl)-1,3-Propanediol
Reactant of Route 2
1-(2,4-dichlorophenyl)-1,3-Propanediol
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